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Compound of Interest

Compound Name: Berkeleyamide C

Cat. No.: B15601424

A Note on Berkeleyamide C: Extensive literature searches did not yield specific information on
the total synthesis of a compound named "Berkeleyamide C." However, there is a wealth of
information regarding the total synthesis of Berkeleyamide A, a structurally related and
biologically significant natural product. It is highly probable that the query for "Berkeleyamide
C" was intended to be for "Berkeleyamide A." This document provides a detailed overview of
the successful total syntheses of Berkeleyamide A for researchers, scientists, and drug
development professionals.

Introduction

Berkeleyamide A is a fungal metabolite isolated from Penicillium rubrum that has garnered
significant interest due to its inhibitory activity against caspase-1 and matrix metalloproteinase-
3 (MMP-3).[1] These enzymes are implicated in inflammatory diseases, making Berkeleyamide
A a promising lead compound for drug discovery. The structural complexity and important
biological activity of Berkeleyamide A have prompted the development of several total
syntheses. This document details two prominent and successful strategies for the total
synthesis of (-)-Berkeleyamide A: a diastereoselective nitrile oxide cycloaddition approach and
an asymmetric Evans' syn-aldol reaction strategy.

Diastereoselective Nitrile Oxide Cycloaddition
Approach

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b15601424?utm_src=pdf-interest
https://www.benchchem.com/product/b15601424?utm_src=pdf-body
https://www.benchchem.com/product/b15601424?utm_src=pdf-body
https://www.benchchem.com/product/b15601424?utm_src=pdf-body
https://www.benchchem.com/product/b15601424?utm_src=pdf-body
https://www.researchgate.net/publication/40765830_Total_Synthesis_and_Absolute_Configuration_of_--Berkeleyamide_A
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15601424?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

This synthetic route, developed by Brimble and co-workers, established the absolute
stereochemistry of (-)-Berkeleyamide A.[2][3] The key step in this synthesis is a
diastereoselective [3+2] cycloaddition between a chiral alkene and a nitrile oxide.[2][3]
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Caption: Retrosynthesis of (-)-Berkeleyamide A via Nitrile Oxide Cycloaddition.

Key Experimental Protocols

1. Synthesis of the Chiral Alkene: The chiral alkene is prepared from L-leucine, a readily
available chiral starting material. The synthesis involves standard peptide coupling and
olefination reactions.

2. Diastereoselective [3+2] Nitrile Oxide Cycloaddition: The crucial cycloaddition reaction
involves the in situ generation of a nitrile oxide from an oxime precursor, which then reacts with
the chiral alkene.
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e Reaction: To a solution of the chiral alkene and the iminoyl chloride (nitrile oxide precursor) in
an appropriate solvent at -45 °C, a base such as triethylamine is slowly added.

e Work-up and Purification: The reaction mixture is quenched, and the crude product is purified
by column chromatography to yield a mixture of diastereomeric isoxazolines.

o Epimerization: Undesired diastereomers can be epimerized using a base like DBU in boiling
benzene to increase the yield of the desired diastereomer.[3]

3. Reductive Cleavage of the Isoxazoline: The N-O bond of the isoxazoline ring is cleaved to
unmask the B-hydroxy ketone functionality. This is a critical step to reveal the core structure of
Berkeleyamide A.

Suantitative [

Reagents and . Diastereomeri

Step o Yield ] Reference
Conditions ¢ Ratio (a:b:c)

[3+2] Nitrile Chiral alkene,

Oxide iminoyl chloride, 53% 2.1:1:1 [3]

Cycloaddition Et3N, -45 °C

Epimerization of

) DBU, benzene,
undesired - 3:1 (a:b) [3]

) reflux
diastereomers

Asymmetric Evans' syn-Aldol Reaction Approach

An alternative and highly efficient synthesis of (-)-Berkeleyamide A was achieved utilizing an
Evans' syn-aldol reaction as the key carbon-carbon bond-forming step.[1][4] This method
provides excellent stereocontrol and a higher overall yield.

Retrosynthetic Analysis
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Caption: Retrosynthesis of (-)-Berkeleyamide A via Evans' Aldol Reaction.

Key Experimental Protocols

1. Evans' syn-Aldol Reaction: This key step establishes the stereochemistry at C10 and C11.

o Reaction: The N-acyl-(4R)-benzyl oxazolidin-2-one is treated with a boron triflate and a
tertiary amine base to form the boron enolate. This is then reacted with the chiral aldehyde
derived from N-Boc-L-leucinal at low temperature.

o Work-up and Purification: The reaction is quenched, and the product is purified by
chromatography to yield the syn-aldol adduct with high diastereoselectivity.
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2. Transfer Hydrogenation and Lactamization: This one-pot reaction involves the reduction of
an azide and subsequent cyclization to form the lactam ring, along with the removal of the
chiral auxiliary.

o Reaction: The aldol adduct is subjected to transfer hydrogenation using a palladium catalyst
(5% Pd/C).[1] This simultaneously reduces the azide and effects the removal of the chiral
auxiliary, which can be recovered.[1]

« Yield: This efficient step proceeds in high yield (85%).[1]
3. Final Deprotection: The synthesis is completed by the removal of the ketal protecting group.

e Reaction: The protected lactam is treated with Pd(CH3CN)2CI2 in moist acetone to afford (-)-
Berkeleyamide A.[1]

* Yield: This final step is also high-yielding (77%).[1]

Reagents and

Step . Yield Reference
Conditions

N-acyl-(4R)-benzyl
Evans' syn-Aldol y-R) Y

) oxazolidin-2-one, - [1]
Reaction
Bu2BOTf, Et3N
Transfer
Hydrogenation/Lacta 5% Pd/C, H2 (balloon) 85% [1]
mization
] Pd(CH3CN)2CI2,
Ketal Deprotection ) 7% [1]
moist acetone
) (From N-Boc-L-
Overall Yield ] 18% [1]
leucinal)
Conclusion

The total synthesis of (-)-Berkeleyamide A has been successfully achieved through multiple
synthetic strategies. The diastereoselective nitrile oxide cycloaddition approach was
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instrumental in determining the absolute configuration of the natural product. The Evans' syn-
aldol reaction approach provides a more efficient and scalable route, with a higher overall yield.
These synthetic routes offer valuable insights for the synthesis of Berkeleyamide A analogs for
further structure-activity relationship studies, which could lead to the development of new
therapeutic agents for inflammatory diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
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